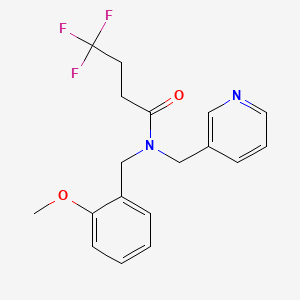

![molecular formula C17H18FN3O4 B4534352 N-{[3-(3-氟苯基)-6,7-二氢异恶唑并[4,5-c]吡啶-5(4H)-基]羰基}甘氨酸乙酯](/img/structure/B4534352.png)

N-{[3-(3-氟苯基)-6,7-二氢异恶唑并[4,5-c]吡啶-5(4H)-基]羰基}甘氨酸乙酯

描述

The research into ethyl N-(diphenylmethylene)glycinate and its derivatives provides a foundational understanding of the synthesis and reactivity of compounds with complex structures involving fluorophenyl and isoxazolopyridin moieties. These compounds are of interest due to their potential application in producing amino acids and heterocyclic compounds, which are significant in medicinal chemistry and material science.

Synthesis Analysis

Ethyl N-(diphenylmethylene)glycinate undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions. This methodology offers a pathway to synthesize α-substituted aspartic and glutamic acid derivatives, along with bicyclic amino acids featuring pyrazolone and isoxazolone moieties (López et al., 1996).

Molecular Structure Analysis

Polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, exhibit nearly planar structures stabilized by various intermolecular interactions, including C—H⋯O, C—H⋯F, and C—H⋯π, showcasing the complex interplay of forces that influence the crystal structure of these compounds (Suresh et al., 2007).

Chemical Reactions and Properties

The synthesis of pyrroles via Ethyl N-(3-Oxo-1-alkenyl)glycinates illustrates the reactivity of ethyl glycinate derivatives towards forming heterocyclic compounds. This reactivity is crucial for developing novel compounds with potential biological activities (Hombrecher & Horter, 1990).

Physical Properties Analysis

Crystallographic studies of related compounds, like ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provide insights into the molecular geometry, confirming the presence of boat conformations in the pyran ring and detailing how hydrogen bonding and weak π···π interactions contribute to the crystal stability (Kumar et al., 2018).

Chemical Properties Analysis

Catalyst-free synthesis approaches for generating novel zwitterion derivatives of 3-hydroxyimidazo[1,2-a]pyridine showcase innovative methods to produce complex heterocyclic structures without the need for metal catalysts, highlighting the versatility and eco-friendliness of modern synthetic techniques (Ghandi et al., 2017).

科学研究应用

荧光传感器和光物理学

荧光 pH 传感器构建:一项研究重点关注含杂原子的有机荧光团,该荧光团表现出聚集诱导发射 (AIE) 和分子内电荷转移 (ICT) 特性。该荧光团在溶液和聚集状态下的行为,特别是它通过质子化和去质子化在蓝色和暗态之间可逆发射转换,使其能够用作荧光 pH 传感器。此类传感器可以在溶液和固态中工作,使其对于检测酸性和碱性有机蒸气非常有价值 (杨等人,2013)。

有机合成和催化

有机合成中的相转移催化:N-(二苯亚甲基)甘氨酸乙酯在固液相转移催化条件下证明了其在对乙烯和乙炔受体进行单烷基化、二烷基化和迈克尔加成中的效用。该化合物的转化导致各种衍生物的合成,包括 α-烷基化天冬氨酸和谷氨酸衍生物以及 α-取代 (E)-3,4-脱氢谷氨酸,展示了其在创建复杂有机分子中的多功能性 (洛佩兹等人,1996)。

杂环化学

异恶唑并[5,4-b]吡啶衍生物合成:无催化剂、一锅、三组分缩合工艺已被强调为合成新型异恶唑并[5,4-b]吡啶衍生物的有效方法。该过程涉及靛红、3-甲基异恶唑-5-胺和环状可烯醇化羰基化合物的缩合,具有反应时间短、后处理容易和高产率等优点 (米娜等人,2018)。

属性

IUPAC Name |

ethyl 2-[[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-24-15(22)9-19-17(23)21-7-6-14-13(10-21)16(20-25-14)11-4-3-5-12(18)8-11/h3-5,8H,2,6-7,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFFNZGWVSPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N1CCC2=C(C1)C(=NO2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[2-(benzyloxy)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4534272.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-thienylmethyl)piperidine](/img/structure/B4534280.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)

![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)

![2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4534303.png)

![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)

![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4534339.png)

![1-[2-(1H-imidazol-1-yl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4534344.png)

![2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4534356.png)

![ethyl 4-benzyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4534367.png)

![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B4534389.png)